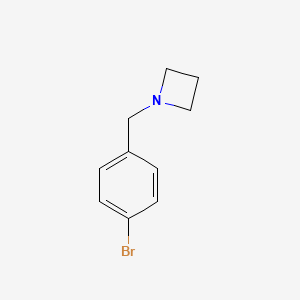
1-(4-Bromobenzyl)azetidine
Vue d'ensemble
Description
1-(4-Bromobenzyl)azetidine, also known as BBA, is a chemical compound with the molecular formula C10H12BrN. It is a colorless to brown liquid .
Synthesis Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported .Physical and Chemical Properties Analysis
This compound is a colorless to brown liquid . Its molecular weight is 226.11 . The predicted boiling point is 265.0±15.0 °C . The predicted density is 1.444±0.06 g/cm³ .Applications De Recherche Scientifique
Novel Receptor Modulator Development
1-(4-Bromobenzyl)azetidine derivatives have been instrumental in the discovery and development of new receptor modulators. A notable example is the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, developed for multiple sclerosis treatment. This discovery involved extensive structure-activity relationship studies, leveraging this compound analogs (Pan et al., 2013).
Azetidine Derivatives in Antibiotics
Research has shown the potential of azetidine derivatives in creating new quinolone antibiotics. By utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, novel fluoroquinolones have been developed, some exhibiting greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolones (Ikee et al., 2008).
Synthesis of Functionalized Azetidines
This compound plays a crucial role in the synthesis of functionalized azetidines. Researchers have developed methods to synthesize a variety of 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, and other azetidine derivatives, which have applications in medicinal chemistry and drug development (Stankovic et al., 2012).
Advancements in Synthetic Chemistry
Azetidine compounds, including those derived from this compound, are a focus in synthetic chemistry due to their potential in peptidomimetic and nucleic acid chemistry, catalytic processes, and as substrates for ring-opening reactions. These compounds are increasingly being recognized for their versatility as heterocyclic synthons in various chemical syntheses (Mehra et al., 2017).
Dopamine Antagonist Development
Azetidine derivatives, including this compound, have been evaluated for their potential as dopaminergic antagonists. These studies have led to the development of compounds showing promising affinity for D2 and D4 receptors, which are significant in the treatment of neurological and psychiatric disorders (Metkar et al., 2013).
Safety and Hazards
Orientations Futures
Azetidines are used in drug discovery, polymerization, and as chiral templates . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research may focus on these areas and the development of new synthetic strategies .
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSQPNCKCZXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
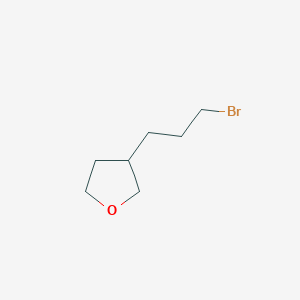
![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)
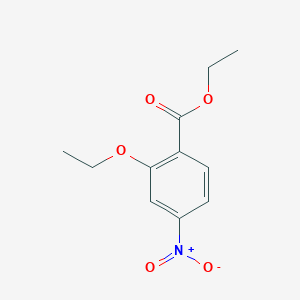
![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)

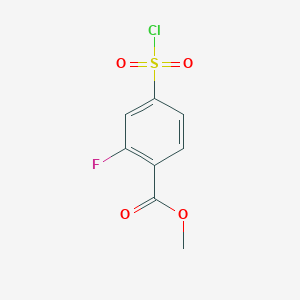
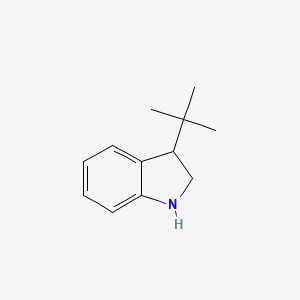
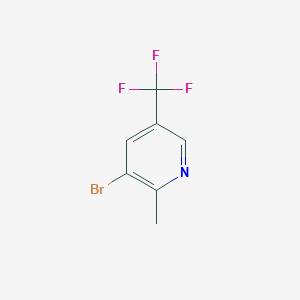
![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)
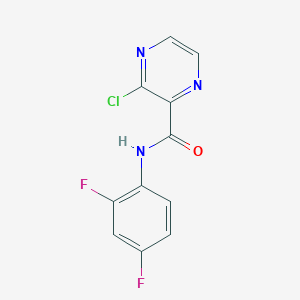
![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)
